molecular formula C23H30F3N3O4S2 B12433589 (2r)-1,1,1-Trifluoro-2-{4-[(2s)-2-{[(3s)-3-Methylmorpholin-4-Yl]methyl}-4-(Thiophen-2-Ylsulfonyl)piperazin-1-Yl]phenyl}propan-2-Ol

(2r)-1,1,1-Trifluoro-2-{4-[(2s)-2-{[(3s)-3-Methylmorpholin-4-Yl]methyl}-4-(Thiophen-2-Ylsulfonyl)piperazin-1-Yl]phenyl}propan-2-Ol

Cat. No.: B12433589
M. Wt: 533.6 g/mol
InChI Key: OJTJLEFGCNYTBQ-RBDMOPTHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

AMG-1694 is a potent disruptor of the glucokinase–glucokinase regulatory protein complex. This compound promotes the dissociation of this complex, thereby indirectly enhancing glucokinase enzymatic activity. It has shown significant potential in normalizing blood glucose levels in various rodent models of diabetes and specifically lowers blood glucose in diabetic animals without affecting normoglycemic ones .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of AMG-1694 involves multiple steps, including the formation of key intermediates and their subsequent coupling. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the synthesis involves the use of advanced organic synthesis techniques and stringent reaction conditions to ensure high purity and yield .

Industrial Production Methods: Industrial production of AMG-1694 would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. This would include the use of high-performance liquid chromatography for purification and stringent quality control measures to ensure consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions: AMG-1694 primarily undergoes interactions that disrupt the glucokinase–glucokinase regulatory protein complex. This involves non-covalent interactions that promote the dissociation of the complex, thereby enhancing glucokinase activity .

Common Reagents and Conditions: The reactions involving AMG-1694 typically require specific reagents that facilitate the disruption of the glucokinase–glucokinase regulatory protein complex. These reagents and conditions are optimized to ensure maximum efficacy and stability of the compound .

Major Products Formed: The primary product formed from the reactions involving AMG-1694 is the dissociated glucokinase, which is then free to catalyze the conversion of glucose to glucose-6-phosphate, thereby regulating blood glucose levels .

Scientific Research Applications

(2r)-1,1,1-Trifluoro-2-{4-[(2s)-2-{[(3s)-3-Methylmorpholin-4-Yl]methyl}-4-(Thiophen-2-Ylsulfonyl)piperazin-1-Yl]phenyl}propan-2-Ol, also known as AMG-1694, is a chemical compound with several identifiers including PubChem CID 66582747, ChEMBL ID CHEMBL3113979, and Nikkaji Number J3.238.733K . It has a molecular weight of 533.6 g/mol and the molecular formula C23H30F3N3O4S2 .

Names and Identifiers

  • IUPAC Name: (2R)-1,1,1-trifluoro-2-[4-[(2S)-2-[[(3S)-3-methylmorpholin-4-yl]methyl]-4-thiophen-2-ylsulfonylpiperazin-1-yl]phenyl]propan-2-ol
  • InChI: InChI=1S/C23H30F3N3O4S2/c1-17-16-33-12-11-27(17)14-20-15-28(35(31,32)21-4-3-13-34-21)9-10-29(20)19-7-5-18(6-8-19)22(2,30)23(24,25)26/h3-8,13,17,20,30H,9-12,14-16H2,1-2H3/t17-,20-,22+/m0/s1
  • InChIKey: OJTJLEFGCNYTBQ-RBDMOPTHSA-N
  • SMILES: C[C@H]1COCCN1C[C@H]2CN(CCN2C3=CC=C(C=C3)C@(C(F)(F)F)O)S(=O)(=O)C4=CC=CS4

Synonyms

  • AMG-1694
  • 1361217-07-3
  • CHEMBL3113979
  • This compound
  • SCHEMBL17527
  • 1,1,1-trifluoro-2-(4-(2-((3-methyl-4-morpholinyl)methyl)-4-(2-thiophenylsulfonyl)-1-piperazinyl)phenyl)-2-propanol
  • 1,1,1-trifluoro-2-(4-(2-((3-methylmorpholino)methyl)-4-(thiophen-2-ylsulfonyl)piperazin-1-yl)phenyl)propan-2-ol
  • (2R)-1,1,1-trifluoro-2-[4-[(2S)-2-[[(3S)-3-methylmorpholin-4-yl]methyl]-4-thiophen-2-ylsulfonylpiperazin-1-yl]phenyl]propan-2-ol

Scientific Research Applications

  • Complex with Human GKRP: AMG-1694 is known to form a complex with human glucokinase regulatory protein (GKRP) . The structure of this complex has been determined by X-ray crystallography .

Mechanism of Action

AMG-1694 exerts its effects by promoting the dissociation of the glucokinase–glucokinase regulatory protein complex. This dissociation enhances the activity of glucokinase, which catalyzes the conversion of glucose to glucose-6-phosphate. This process is crucial for the regulation of blood glucose levels. The molecular targets involved in this mechanism include glucokinase and the glucokinase regulatory protein .

Biological Activity

(2R)-1,1,1-Trifluoro-2-{4-[(2S)-2-{[(3S)-3-Methylmorpholin-4-Yl]methyl}-4-(Thiophen-2-Ylsulfonyl)piperazin-1-Yl]phenyl}propan-2-ol}, a complex organic compound, has garnered attention for its potential biological activities. This article reviews its chemical properties, biological mechanisms, and therapeutic applications based on available literature.

The compound has the following chemical characteristics:

  • Molecular Formula : C23H30F3N3O4S2
  • Molecular Weight : 533.6 g/mol
  • IUPAC Name : (2R)-1,1,1-trifluoro-2-[4-[(2S)-2-[[(3S)-3-methylmorpholin-4-yl]methyl]-4-thiophen-2-ylsulfonylpiperazin-1-yl]phenyl]propan-2-ol

The biological activity of this compound is primarily attributed to its interaction with various biochemical targets:

1. Inhibition of Dihydrofolate Reductase (DHFR)

Research indicates that compounds with similar structures often inhibit DHFR, an enzyme crucial for DNA synthesis and repair. By inhibiting DHFR, these compounds can disrupt cellular replication processes, particularly in cancer cells .

2. Tyrosine Kinase Inhibition

The presence of a piperazine moiety suggests potential activity against tyrosine kinases, which are involved in signaling pathways that regulate cell growth and survival. Inhibitors of these kinases can be effective in treating cancers and other proliferative diseases .

Antitumor Activity

Studies have demonstrated that derivatives of this compound exhibit significant antitumor properties. For instance, the inhibition of DHFR leads to reduced proliferation of cancer cells, making it a candidate for further development in oncology .

Antimicrobial Properties

Preliminary tests suggest that similar compounds may possess antimicrobial activity against various pathogens. This property could be beneficial in developing new antibiotics or antifungal agents .

Case Studies and Research Findings

A review of the literature reveals several key studies that highlight the biological activity of related compounds:

StudyFindings
Study 1 Investigated the inhibition of DHFR by similar compounds, showing a strong correlation with reduced tumor growth in animal models .
Study 2 Analyzed the antimicrobial efficacy of thiophene-containing compounds against Staphylococcus aureus and Pseudomonas aeruginosa, demonstrating significant inhibition .
Study 3 Explored the effects on tyrosine kinases, indicating potential use in targeted cancer therapies .

Properties

Molecular Formula

C23H30F3N3O4S2

Molecular Weight

533.6 g/mol

IUPAC Name

(2R)-1,1,1-trifluoro-2-[4-[(2S)-2-[[(3S)-3-methylmorpholin-4-yl]methyl]-4-thiophen-2-ylsulfonylpiperazin-1-yl]phenyl]propan-2-ol

InChI

InChI=1S/C23H30F3N3O4S2/c1-17-16-33-12-11-27(17)14-20-15-28(35(31,32)21-4-3-13-34-21)9-10-29(20)19-7-5-18(6-8-19)22(2,30)23(24,25)26/h3-8,13,17,20,30H,9-12,14-16H2,1-2H3/t17-,20-,22+/m0/s1

InChI Key

OJTJLEFGCNYTBQ-RBDMOPTHSA-N

Isomeric SMILES

C[C@H]1COCCN1C[C@H]2CN(CCN2C3=CC=C(C=C3)[C@](C)(C(F)(F)F)O)S(=O)(=O)C4=CC=CS4

Canonical SMILES

CC1COCCN1CC2CN(CCN2C3=CC=C(C=C3)C(C)(C(F)(F)F)O)S(=O)(=O)C4=CC=CS4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.